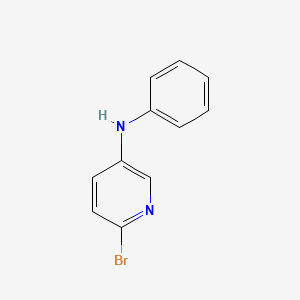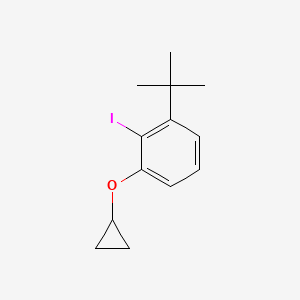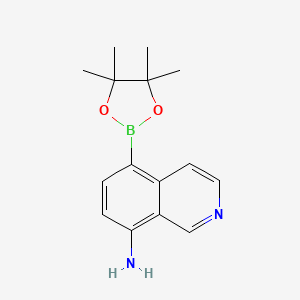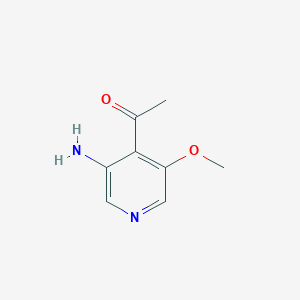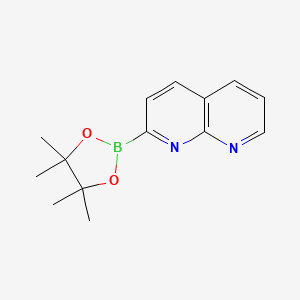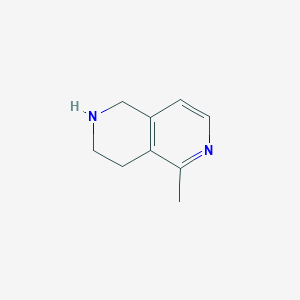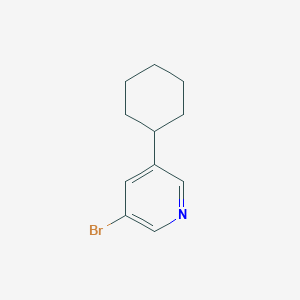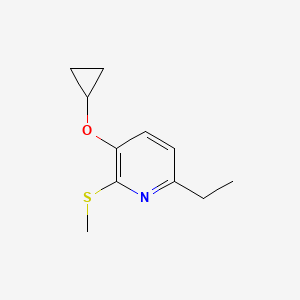
3-Cyclopropoxy-6-ethyl-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C11H15NOS It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 6-position, and a methylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropyl halide reacts with a pyridine derivative.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Methylsulfanylation: The methylsulfanyl group can be introduced by reacting the pyridine derivative with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.
Industrial Production Methods: Industrial production of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the substituents, potentially converting the compound to its corresponding dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methylsulfanyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the ethyl group may affect its pharmacokinetic properties.
Comparison with Similar Compounds
3-Cyclopropoxy-6-methyl-2-(methylsulfanyl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
3-Cyclopropoxy-2-(methylsulfanyl)pyridine: Lacks the ethyl group at the 6-position.
3-Cyclopropoxy-6-ethylpyridine: Lacks the methylsulfanyl group at the 2-position.
Uniqueness: 3-Cyclopropoxy-6-ethyl-2-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity, while the ethyl and methylsulfanyl groups contribute to its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-8-4-7-10(11(12-8)14-2)13-9-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
InChI Key |
RGFFGYCBPSATQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




